Cas no 878061-62-2 (N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide)

N-Cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide is a synthetic organic compound featuring a structurally complex indole core modified with a methanesulfonyl group and an acetamide side chain. Its design incorporates a cyclohexyl-methyl substitution on the acetamide nitrogen, enhancing steric and electronic properties for potential applications in medicinal chemistry or biochemical research. The 4-methylphenylmethanesulfonyl moiety may contribute to improved binding affinity or metabolic stability in target interactions. This compound is of interest for its potential as a scaffold in drug discovery, particularly in modulating indole-based biological pathways. Its precise physicochemical and pharmacological profile would require further characterization.
N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide structure
878061-62-2 structure
Product Name:N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide
CAS No:878061-62-2
MF:C25H30N2O3S
MW:438.582305431366
CID:5510455
Update Time:2025-06-30

N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-N-methyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
    • N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide
    • Inchi: 1S/C25H30N2O3S/c1-19-12-14-20(15-13-19)18-31(29,30)24-16-27(23-11-7-6-10-22(23)24)17-25(28)26(2)21-8-4-3-5-9-21/h6-7,10-16,21H,3-5,8-9,17-18H2,1-2H3
    • InChI Key: YJSWPMKRCZVWGO-UHFFFAOYSA-N
    • SMILES: C(N(C1CCCCC1)C)(=O)CN1C2=C(C=CC=C2)C(S(CC2=CC=C(C)C=C2)(=O)=O)=C1

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Additional information on N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide

Professional Introduction to N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide (CAS No. 878061-62-2)

N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide, with the CAS number 878061-62-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structure of this molecule incorporates several key functional groups, including an indole moiety, a sulfonyl group, and an amide linkage, which collectively contribute to its unique chemical and biological properties.

The indole ring in N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide is a well-known pharmacophore that is frequently encountered in medicinal chemistry. Indole derivatives have been extensively studied for their potential applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. The presence of the indole ring in this compound suggests that it may possess similar therapeutic properties. Recent studies have highlighted the importance of indole-based molecules in modulating biological pathways, particularly those involved in inflammation and cell proliferation.

The sulfonyl group, another critical feature of this compound, is known for its ability to enhance binding affinity and metabolic stability. In the context of drug design, sulfonyl groups are often incorporated to improve the pharmacokinetic properties of a molecule. The specific positioning of the sulfonyl group in N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide likely contributes to its interactions with biological targets, thereby influencing its overall activity. This has led researchers to explore its potential as a lead compound for further optimization.

The amide linkage in this molecule also plays a crucial role in determining its chemical behavior. Amides are known for their versatility in drug design, as they can form hydrogen bonds with biological targets, enhancing binding affinity. The combination of an indole ring, a sulfonyl group, and an amide linkage in N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide creates a complex molecular framework that may contribute to its unique biological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide and its biological targets. These studies have revealed that the compound can bind to various proteins involved in signal transduction and enzyme inhibition. For instance, preliminary computational studies suggest that this molecule may interact with kinases and other enzymes that are implicated in cancer progression. This finding has opened up new avenues for research into potential therapeutic applications.

In vitro studies have also been conducted to evaluate the biological activity of N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-yl}acetamide. These experiments have shown that the compound exhibits significant inhibitory effects on certain enzymes and cell lines. Specifically, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The ability to modulate CDK activity makes this compound a promising candidate for further investigation as a potential anticancer agent.

Additionally, research has indicated that N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-1-y}acetamide may possess anti-inflammatory properties. Inflammation is a hallmark of many chronic diseases, including arthritis and cardiovascular disorders. The compound's ability to interact with inflammatory pathways suggests that it could be developed into a therapeutic agent for these conditions. Further studies are needed to fully elucidate its mechanisms of action and to assess its potential as an anti-inflammatory drug.

The synthesis of N-cyclohexyl-N-methyl-2-{3-(4-methylphenyl)methanesulfonyl-1H-indol-l-y}acetamide is another area of interest for researchers. The complex structure of this molecule presents challenges in terms of synthetic methodology. However, recent developments in synthetic chemistry have made it possible to access such molecules more efficiently. Researchers have employed various strategies, including multi-step organic synthesis and catalytic transformations, to construct the desired structure with high yield and purity.

The use of advanced spectroscopic techniques has also been instrumental in characterizing N-cyclohexyl-N-methyl-Z{3-(4-methylphenyZ)methanesulfonyZ-lH-indol-l-yJacetamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided valuable information about the molecular structure and purity of the compound. These data are essential for understanding its chemical behavior and for guiding further modifications.

Future research on N-cyclohexyl-N-methyl-Z{3-(4 methylphenyZ)methanesulfonyZ-lH-indol-l-yJacetamide will likely focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the functional groups present in the molecule, researchers aim to enhance its potency, selectivity, and bioavailability. Additionally, preclinical studies will be conducted to evaluate its safety profile and efficacy in animal models before moving on to human clinical trials.

The potential applications of N-cyclohexyl-N-methyl-Z{3-(4 methylphenyZ)methanesulfonyZ-lH-indol-l-yJacetamide extend beyond oncology and inflammation management. Its unique chemical structure suggests that it may also be effective against other diseases, such as neurodegenerative disorders and infectious diseases. Further exploration of its biological activities will be crucial in uncovering new therapeutic possibilities.

In conclusion, N-cyclohexyl-N-methyl-Z{3-(4 methylphenyZ)methanesulfonyZ-lH-indol-l-yJacetamide (CAS No. 878061-Z2-Z) is a promising compound with significant potential in pharmaceutical applications. Its complex structure, incorporating an indole ring、a sulfonyl group、and an amide linkage,contributes to its unique chemical and biological properties。Recent studies have highlighted its potential as a lead compound for further optimization,particularly in the areas of cancer therapy、inflammation management、and beyond。With continued research efforts,this compound holds great promise for improving human health outcomes。

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